molecular formula C23H20N4O4S B11111828 2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N'-[(E)-(2-methoxyphenyl)methylene]acetohydrazide

2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N'-[(E)-(2-methoxyphenyl)methylene]acetohydrazide

Cat. No.: B11111828
M. Wt: 448.5 g/mol
InChI Key: YQRPMQOKAUFGAE-BUVRLJJBSA-N
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Description

2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(2-methoxyphenyl)methylene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a benzisothiazole ring, which is known for its diverse biological activities, and a hydrazide moiety, which is often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(2-methoxyphenyl)methylene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of the benzisothiazole ring, followed by the introduction of the phenylamino group. The final step involves the condensation of the intermediate with 2-methoxybenzaldehyde to form the desired hydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(2-methoxyphenyl)methylene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(2-methoxyphenyl)methylene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(2-methoxyphenyl)methylene]acetohydrazide involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes or receptors, modulating their activity. The hydrazide moiety may form covalent bonds with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(2-methoxyphenyl)methylene]acetohydrazide stands out due to its unique combination of a benzisothiazole ring and a hydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H20N4O4S/c1-31-20-13-7-5-9-17(20)15-24-25-22(28)16-27(18-10-3-2-4-11-18)23-19-12-6-8-14-21(19)32(29,30)26-23/h2-15H,16H2,1H3,(H,25,28)/b24-15+

InChI Key

YQRPMQOKAUFGAE-BUVRLJJBSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)CN(C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)CN(C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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